molecular formula C15H21NO5 B558446 Boc-D-Ser-OBzl CAS No. 141527-78-8

Boc-D-Ser-OBzl

Cat. No.: B558446
CAS No.: 141527-78-8
M. Wt: 295.33 g/mol
InChI Key: BQADRZHPZVQGCW-GFCCVEGCSA-N
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Description

Boc-D-Ser-OBzl, also known as N-tert-butoxycarbonyl-D-serine benzyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl ester (OBzl) group protects the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Ser-OBzl typically involves the protection of the amino and carboxyl groups of D-serine. The process begins with the reaction of D-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected serine. This intermediate is then reacted with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Ser-OBzl undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc and benzyl ester protective groups can be removed under acidic or basic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or benzyl ester groups are replaced by other functional groups.

    Coupling Reactions: this compound is commonly used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of a palladium catalyst is used to remove the benzyl ester group.

    Substitution: Reagents such as isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) are used in substitution reactions.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used coupling reagents.

Major Products

The major products formed from the reactions of this compound include deprotected serine derivatives and peptide chains when used in peptide synthesis.

Scientific Research Applications

Boc-D-Ser-OBzl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Ser-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. During peptide synthesis, these protective groups are selectively removed to allow the formation of peptide bonds. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate the synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration (D-serine) and protective groups, which make it particularly useful in the synthesis of peptides with specific stereochemistry. The combination of Boc and benzyl ester groups provides robust protection during synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions.

Properties

IUPAC Name

benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADRZHPZVQGCW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513810
Record name Benzyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141527-78-8
Record name Benzyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Ser-OBzl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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